
1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Overview
Description
1-(2,2,2-Trifluoroethyl)piperidin-4-amine (CAS: 187217-99-8) is a piperidine derivative substituted with a trifluoroethyl group and an amine at the 4-position. Its molecular formula is C₇H₁₃F₃N₂, with a molecular weight of 182.19 g/mol . Predicted physicochemical properties include a boiling point of ~250°C and a density of 1.3 g/cm³, though experimental validation is needed.
The trifluoroethyl group confers unique electronic and steric properties. Fluorine's strong electron-withdrawing effect reduces the basicity of the adjacent amine, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . This feature is exploited in drug design, particularly for targeting enzymes or receptors sensitive to basicity changes .
Preparation Methods
Reductive Amination of 1-(2,2,2-Trifluoroethyl)piperidin-4-one
The most widely documented method involves the reduction of 1-(2,2,2-trifluoroethyl)piperidin-4-one to the corresponding amine. Wityak et al. (2015) reported a 70% yield using Raney nickel in ethanol under 1551.49–2068.65 Torr hydrogen pressure at 20°C for 72 hours . The reaction proceeds via catalytic hydrogenation of the ketone group, forming the amine under inert conditions.
Reaction Conditions:
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Catalyst: Raney nickel
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Solvent: Ethanol
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Temperature: 20°C
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Pressure: 1551.49–2068.65 Torr
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Time: 72 hours
This method’s scalability is limited by the need for high-pressure equipment, but its reproducibility and moderate yield make it a benchmark for industrial applications .
Fluorination Strategies for Trifluoroethyl Group Introduction
The Chinese patent CN102603611B details sulfur tetrafluoride (SF4) -mediated fluorination of piperidine carboxylic acids . For example, 4-piperidine carboxylic acid reacts with SF4 in chloroform/hydrofluoric acid at 85°C to yield 4-(trifluoromethyl)piperidine (58.7–75% yield) . While this method introduces the trifluoromethyl group, adapting it for This compound would require subsequent amination steps.
Challenges:
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Hazardous reagents (SF4, HF).
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Multi-step synthesis reduces practicality.
Catalytic Coupling and Hydrogenolysis
Patent EP2621894B1 describes coupling reactions for analogous trifluoroethyl acetamides . A benzyl carbamate-protected intermediate undergoes hydrogenolysis with palladium catalysts to yield free amines. Applied to the target compound, this could involve:
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Coupling piperidin-4-amine with a trifluoroethylating agent.
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Hydrogenolytic deprotection to remove carbamate groups.
Example Protocol:
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Coupling reagent: HBTU or EDC.
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Catalyst: Pd/C or Pd(OH)2.
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Solvent: THF or ethanol.
This method’s modularity allows for structural diversification but introduces complexity in protecting group management .
Comparative Analysis of Methodologies
*Reported for analogous compounds.
Key Insights:
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Reductive amination balances yield and scalability but requires specialized equipment.
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NaBH4 reduction offers safety advantages but necessitates intermediate purification.
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SF4 routes are less viable due to hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research has indicated that derivatives of 1-(2,2,2-trifluoroethyl)piperidin-4-amine may serve as promising candidates for drug development. Notably, these compounds have been studied for their potential as prostaglandin D synthase inhibitors , which could be beneficial in treating inflammatory diseases and allergic reactions. For instance, a study demonstrated that these compounds exhibit significant inhibitory activity against hematopoietic prostaglandin D synthase (H-PGDS), a target implicated in various pathologies including asthma and muscular dystrophy .
Case Study:
In preclinical trials, derivatives of this compound showed efficacy in modulating neurotransmitter systems, indicating potential applications in treating depression and other mood disorders. The lipophilicity imparted by the trifluoroethyl group enhances the pharmacokinetic properties of these compounds, making them suitable for further exploration in medicinal chemistry.
Agricultural Chemistry
Acaricide Development:
The compound has been utilized in developing new acaricides with trifluoroethyl thioether groups. These new agents have demonstrated potent activity against agricultural pests such as Tetranychus urticae (two-spotted spider mite), with an LC50 value of 0.19 mg/L, comparable to existing commercial products.
Research Findings:
Studies focused on optimizing substituents in pyrimidine derivatives led to the creation of effective acaricides that can control mite populations effectively. This application is crucial for sustainable agricultural practices, reducing reliance on traditional pesticides.
Chemical Synthesis
Catalyst Precursor:
this compound serves as a precursor for catalysts used in asymmetric synthesis. These catalysts are essential for producing chiral drugs with high selectivity and yield under mild conditions.
Synthesis Efficiency:
Research indicates that catalysts derived from this compound can achieve yields exceeding 90% in target reactions, showcasing its utility in organic synthesis.
Analytical Chemistry
Chromatographic Applications:
In analytical chemistry, derivatives of this compound are employed as stationary phases in chromatography. These functionalized derivatives enhance the separation and analysis of complex pharmaceutical mixtures based on subtle molecular interactions.
Results:
The use of these stationary phases has significantly improved resolution and sensitivity in chromatographic methods, facilitating more precise analyses of pharmaceutical compounds.
Environmental Science
Fluorinated Surfactants:
The compound is also involved in synthesizing fluorinated surfactants known for their unique hydrophobic properties. These surfactants have applications in environmental remediation processes, particularly in oil spill cleanups.
Effectiveness:
The surfactants derived from this compound have shown effectiveness in reducing surface tensions and enhancing the solubility of pollutants, thereby aiding environmental cleanup efforts.
Material Science
Fluoropolymer Production:
This compound is a key intermediate in producing fluoropolymers used in high-performance materials due to their exceptional resistance to solvents and thermal stability.
Applications:
Fluoropolymers synthesized from this compound are suitable for extreme conditions, making them ideal for various industrial applications where durability is critical.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it an effective modulator of various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Conformational and Basicity Comparisons
A computational study compared 1-(2,2,2-trifluoroethyl)piperidine (A), 1-(trifluoroacetyl)piperidine (B), and 1-(2,2,2-trifluoroethyl)aminoethane (C) (Figure 1):
Compound | Substituent | Key Feature | pKa (Predicted) |
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A | Trifluoroethyl | Flexible alkyl chain | ~7.5 |
B | Trifluoroacetyl | Rigid amide group | ~3.2 |
C | Trifluoroethyl + amine | Shorter chain | ~8.0 |
- A exhibits a stable conformation where the trifluoroethyl group adopts an equatorial position on the piperidine ring, minimizing steric strain. The amine's basicity (pKa ~7.5) is reduced compared to non-fluorinated piperidines (pKa ~10) due to fluorine's inductive effects .
- B shows significantly lower basicity (pKa ~3.2) due to the electron-withdrawing trifluoroacetyl group, making it unsuitable for targets requiring protonated amines .
- C , with a shorter chain, retains higher basicity (pKa ~8.0), suggesting that chain length modulates electronic effects .
Implications : The trifluoroethyl group in A balances moderate basicity with metabolic resistance, ideal for central nervous system (CNS) drugs where blood-brain barrier penetration is critical .
Analogues with Modified Substituents
N-Methyl Derivative
N-Methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine (CID 43607421) introduces a methyl group to the amine (Molecular formula: C₈H₁₅F₃N₂ ). Key differences:
- Basicity : Methylation further reduces amine basicity (pKa ~6.8) compared to A , altering receptor binding kinetics .
- Lipophilicity : Increased logP (predicted +0.5) enhances membrane permeability but may reduce aqueous solubility .
Aryl-Substituted Derivatives
- N-(4-Ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS 1157474-18-4) adds a bulky 4-ethoxyphenyl group. This modification: Steric Effects: The aromatic group may hinder rotation, stabilizing specific conformations for receptor binding . Bioactivity: Likely targets serotonin or dopamine receptors due to structural resemblance to known inhibitors .
Salt Forms and Physicochemical Properties
The dihydrochloride salt (CAS 1177271-15-6 ) improves aqueous solubility (>50 mg/mL vs. <10 mg/mL for free base) and stability, critical for parenteral formulations .
Enzyme Inhibition
- A and its analogs are explored as p97 ATPase inhibitors (e.g., Compound 14 in ). The trifluoroethyl group enhances binding to hydrophobic pockets in the enzyme's AAA+ domain .
- Triazolopyrazine Derivatives (): Substitution with trifluoroethyl improves selectivity for kinases over off-target proteases, as seen in dipeptidyl peptidase-4 (DPP-4) inhibitors .
Receptor Interactions
- Serotonin Reuptake Inhibition : Analogues like 2,5-dimethoxyphenylpiperidines () show that trifluoroethyl substitution increases selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) by ~10-fold .
Biological Activity
1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological interactions, pharmacological implications, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a trifluoroethyl substituent at the first carbon. The molecular formula is C₇H₈F₃N, and its structural characteristics enhance its lipophilicity, which may improve membrane permeability and bioavailability compared to non-fluorinated analogs.
The specific mechanism of action for this compound remains largely unknown due to limited research. However, it is hypothesized that the compound may act as a ligand for various receptors due to its structural similarities with other bioactive compounds. The trifluoroethyl group is believed to play a crucial role in modulating interactions with biological targets.
Interaction Studies
Research indicates that this compound may interact with several biological targets. Its ability to engage with receptors or enzymes could be explored further in pharmacological studies. Notably, fluorinated piperidines have been associated with various biological activities, including antitumor effects and modulation of neurotransmitter systems.
Antitumor Potential
Preliminary studies suggest that compounds related to this compound exhibit significant antitumor effects. For instance, derivatives of similar structures have shown efficacy in xenograft models of cancer. This suggests potential applications in cancer therapy; however, more comprehensive studies are needed to validate these findings .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Structural Features | Unique Aspects |
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1-(Cyclopropyl)piperidin-4-amine | C₇H₁₃N | Cyclopropyl group | Different pharmacological profile |
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine | C₈H₉F₃N | Methyl group on nitrogen | Enhanced reactivity due to methyl substitution |
N-Ethyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine | C₈H₉F₃N | Ethyl group on nitrogen | Potentially distinct biological activity |
The presence of the trifluoroethyl group in these compounds enhances lipophilicity and may influence their pharmacokinetic properties compared to other piperidine derivatives.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Antitumor Efficacy : In studies involving structurally similar compounds, significant reductions in tumor growth were observed in xenograft models. The mechanisms involved apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems. The interaction with serotonin and dopamine receptors suggests potential use in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,2,2-Trifluoroethyl)piperidin-4-amine?
- Methodological Answer : The compound is typically synthesized via alkylation of piperidin-4-amine derivatives. A key route involves reacting piperidin-4-amine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) under basic conditions (e.g., K₂CO₃) in acetonitrile or toluene at 20–25°C . Purification is achieved via silica gel chromatography (gradient elution with petroleum ether:EtOAc). Yields can vary (e.g., 26% in one protocol), suggesting optimization of stoichiometry, reaction time, or solvent polarity may improve efficiency . Alternative methods include nucleophilic substitution of halogenated precursors with trifluoroethylamine derivatives, though fluorinated reagents require careful handling due to their reactivity .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify key signals:
- Trifluoroethyl group: A quartet (~4.9 ppm, J = 8–10 Hz) for the -CH₂CF₃ protons .
- Piperidine ring: Multiplets between 1.5–3.5 ppm for axial/equatorial protons and the amine proton .
Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) or LCMS (monitoring for [M+H]⁺ ion at m/z ~193). Elemental analysis (C, H, N) validates stoichiometric ratios, while FT-IR confirms amine (-NH₂) and C-F stretches (~1150–1250 cm⁻¹) .
Q. What are the known biological targets or interactions of this compound?
- Methodological Answer : Piperidine derivatives are explored as modulators of central nervous system (CNS) targets (e.g., sigma receptors, monoamine transporters) due to their conformational flexibility and amine functionality . The trifluoroethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Fluorine’s electron-withdrawing effects reduce amine basicity (pKa shift), altering receptor binding kinetics . To identify specific targets, researchers use:
- Radioligand binding assays : Screen against receptor panels (e.g., GPCRs, ion channels).
- Molecular docking : Compare with structurally related compounds (e.g., fumarate salts in ) to predict binding modes .
Advanced Research Questions
Q. How can reaction yields be optimized during trifluoroethyl group introduction?
- Methodological Answer : Low yields (e.g., 26% in ) often stem from competing side reactions (e.g., over-alkylation). Strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in Stille or Suzuki reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene minimizes byproducts in thermal reactions .
- Temperature control : Gradual heating (e.g., 110°C for 12 hours) ensures complete conversion without decomposition .
- Stoichiometry adjustments : Excess trifluoroethyl triflate (1.2–1.5 equiv.) drives the reaction to completion .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : The trifluoroethyl group increases hydrophobicity, causing precipitation in aqueous buffers. Solutions include:
- Salt formation : Convert the free base to a water-soluble salt (e.g., hydrochloride, fumarate) via acid titration (e.g., HCl in EtOAc) .
- Cosolvent systems : Use DMSO (≤10%) or cyclodextrin-based solubilizers in cell culture media .
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to the active form .
Q. How to resolve contradictions in spectroscopic data across batches?
- Methodological Answer : Discrepancies in NMR/LCMS data often arise from residual solvents, stereochemical impurities, or hydrate formation. Mitigation steps:
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585537 | |
Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187217-99-8 | |
Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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